molecular formula C17H18N2O3S B5850512 N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No.: B5850512
M. Wt: 330.4 g/mol
InChI Key: FOIHMQOPHKNMHA-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidinylsulfonyl Intermediate: The initial step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidinylsulfonyl intermediate.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
  • 2-propoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
  • 4-isopropoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Uniqueness

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is unique due to its specific structural features, such as the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(14-6-2-1-3-7-14)18-15-8-10-16(11-9-15)23(21,22)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIHMQOPHKNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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